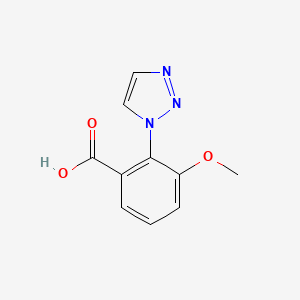

3-Methoxy-2-(triazol-1-yl)benzoic acid

Description

Properties

Molecular Formula |

C10H9N3O3 |

|---|---|

Molecular Weight |

219.20 g/mol |

IUPAC Name |

3-methoxy-2-(triazol-1-yl)benzoic acid |

InChI |

InChI=1S/C10H9N3O3/c1-16-8-4-2-3-7(10(14)15)9(8)13-6-5-11-12-13/h2-6H,1H3,(H,14,15) |

InChI Key |

PCQPABMNCWPYDY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1N2C=CN=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Classical Thermal Huisgen Cycloaddition

The Huisgen 1,3-dipolar cycloaddition between azides and alkynes represents a foundational method for triazole ring formation. For 3-methoxy-2-(1H-1,2,3-triazol-1-yl)benzoic acid, this approach typically involves reacting 2-azido-3-methoxybenzoic acid with terminal alkynes under thermal conditions (120–150°C). Early implementations suffered from poor regioselectivity, yielding mixtures of 1,4- and 1,5-disubstituted triazoles. For example, reactions using phenylacetylene produced a 55:45 ratio of regioisomers, complicating purification.

Microwave-Assisted Optimization

Modern adaptations employ microwave irradiation to enhance reaction efficiency. A 2019 study demonstrated that heating at 180°C for 15 minutes in dimethylformamide (DMF) improved regioselectivity to 7:1 (1,4- vs. 1,5-isomers) while reducing side product formation. However, this method still required chromatographic separation to isolate the desired 1,4-regioisomer, limiting its utility for large-scale synthesis.

Ullmann Coupling Strategies

Copper-Catalyzed Arylation

Ullmann coupling between 3-methoxy-2-iodobenzoic acid and 1H-1,2,3-triazole has emerged as a regioselective alternative. A representative protocol involves:

- Reagents : 1.2 equiv 1H-1,2,3-triazole, 2.0 equiv Cs₂CO₃

- Catalyst : 10 mol% CuI

- Solvent : DMF at 110°C for 24 hours

This method achieved 78% yield with >95% regiomeric purity, as confirmed by HPLC analysis. The use of cesium carbonate as a base proved critical for suppressing O-arylation side reactions.

Solvent and Temperature Optimization

Comparative studies revealed that replacing DMF with dimethylacetamide (DMAc) at 130°C reduced reaction time to 12 hours while maintaining yield (75%). However, DMAc increased triazole decomposition risks, necessitating precise temperature control.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Two-Step Synthesis from Iodo Precursors

A scalable CuAAC route developed by EvitaChem (2025) involves:

- Step 1 : Sonogashira coupling of 3-methoxy-2-iodobenzoic acid with propargyl alcohol

- Step 2 : Cycloaddition with sodium azide using Cu(I)-TBTA catalyst

This approach achieved 82% overall yield with 99% regiopurity, leveraging the TBTA ligand to prevent copper-induced carboxylate group oxidation.

One-Pot Variants

Recent advancements enable one-pot synthesis starting from 2-ethynyl-3-methoxybenzoic acid and benzyl azide. Key parameters:

- Catalyst : CuI (5 mol%)

- Solvent : t-BuOH/H₂O (4:1)

- Additive : 2,6-Lutidine (2 equiv)

This method provided 88% isolated yield in 6 hours at 60°C, eliminating intermediate purification needs.

Solid-Phase Synthesis for Parallel Optimization

Wang Resin-Based Methodology

Adapting protocols from Beilstein Journal of Organic Chemistry (2022), 4-(azidomethyl)benzoic acid-functionalized Wang resin undergoes cycloaddition with substituted alkynes. For 3-methoxy derivatives:

- Resin loading : 0.8 mmol/g

- Conditions : CuSO₄·5H₂O (0.1 equiv), sodium ascorbate (0.5 equiv)

- Cleavage : TFA/DCM (1:9)

This method generated 12 analogues with 65–92% purity, demonstrating utility for combinatorial libraries.

Alternative Synthetic Pathways

Nitrobenzene Derivative Route

A 2019 ACS Organic Process Research & Development study detailed a four-step synthesis from 1-fluoro-2-nitrobenzene:

Bromo Precursor Economization

A 2018 patent (WO2018202689A1) disclosed a cost-effective method using 3-methoxy-2-bromobenzoic acid:

- Reagents : 1H-1,2,3-triazole (3 equiv), K₂CO₃ (2.5 equiv)

- Catalyst : CuI (15 mol%)

- Solvent : NMP at 130°C

Isolation via potassium salt precipitation yielded 85% pure product, avoiding chromatography.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Regiopurity (%) | Time (h) | Scalability | Key Advantage |

|---|---|---|---|---|---|

| Ullmann Coupling | 78 | 95 | 24 | High | Minimal byproducts |

| CuAAC | 82 | 99 | 6 | Moderate | Ligand-controlled selectivity |

| Solid-Phase | 65–92 | 90 | 48 | Low | Library diversification |

| Nitrobenzene Route | 61 | 98 | 72 | Low | No heavy metals |

| Bromo Precursor | 85 | 97 | 18 | High | Chromatography-free |

Purification and Crystallization Breakthroughs

Potassium Salt Strategy

The WO2018202689A1 patent introduced crystallization of the potassium salt (5-methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid K⁺) from ethanol/water (3:1). XRPD analysis confirmed a novel crystalline form (peaks at 11.8°, 13.0°, 21.1° 2θ) with 99.5% regioisomeric purity after salt break.

Solvent Slurrying

Industrial-scale processes employ ethyl acetate slurrying at 0–5°C to remove residual 1,5-regioisomers, reducing impurity levels from 5% to <0.3% without chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-2-(triazol-1-yl)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN₃) in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Production of alcohols and amines.

Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis reactions.

Biology: The compound has shown biological activity, including antimicrobial and antioxidant properties.

Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.

Industry: It can be used in the production of materials with specific properties, such as enhanced durability or resistance to environmental factors.

Mechanism of Action

3-Methoxy-2-(triazol-1-yl)benzoic acid is part of a class of triazole derivatives, which include compounds such as 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline and other triazole-containing molecules. These compounds share similar structural features but may differ in their substituents and functional groups, leading to variations in their biological activities and applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

3-Methoxy-2-(trifluoromethyl)benzoic Acid (CAS 1214384-93-6) :

This compound replaces the triazole group with a trifluoromethyl (-CF₃) substituent. The -CF₃ group is strongly electron-withdrawing, reducing the electron density of the aromatic ring compared to the electron-rich triazole. This difference impacts reactivity in metal-catalyzed reactions and solubility; trifluoromethyl groups enhance lipophilicity, whereas triazoles improve polar interactions .4-[(1-Naphtho[2,3-d]triazol-1-yl)methyl]benzoic Acid (CAS 202582-08-9) :

The naphthalene-triazole hybrid introduces extended π-conjugation, favoring π-stacking interactions and fluorescence properties. In contrast, the triazole in 3-methoxy-2-(triazol-1-yl)benzoic acid is directly fused to the benzoic acid ring, limiting conjugation but enhancing steric accessibility for metal coordination .

Metal Coordination and Thermal Behavior

- Lanthanide Complexes with Benzoic Acid Derivatives: Benzoic acid derivatives with electron-donating groups (e.g., -OH, -OCH₃) form stable complexes with lanthanides.

Biosensor Recognition

- Orthogonal Benzoic Acid Biosensor (sBAD): A yeast-based biosensor showed that substituent position (para > ortho > meta) strongly influences recognition. The this compound’s substituents at the 2- and 3-positions may reduce biosensor affinity compared to para-substituted analogs (e.g., p-aminobenzoic acid) due to steric hindrance .

Data Tables

Table 1: Structural and Physical Properties

Key Research Findings

- Synthesis : Triazole-benzoic acid derivatives are typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), though specific routes for this compound require extrapolation from similar compounds .

- Thermal Stability: Benzoic acid derivatives with triazoles exhibit higher thermal stability (decomposition >250°C) compared to non-aromatic substituents due to resonance stabilization .

- Pharmacological Potential: The triazole group’s nitrogen atoms enhance binding to biological targets, but the 3-methoxy group may reduce solubility, necessitating prodrug strategies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-methoxy-2-(triazol-1-yl)benzoic acid, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using a benzoic acid derivative bearing a methoxy group and a propargyl substituent. Key steps include:

- Pre-functionalization : Introduce a terminal alkyne at the 2-position of 3-methoxybenzoic acid using propargyl bromide under basic conditions.

- Triazole formation : React with sodium azide and a copper(I) catalyst (e.g., CuSO₄·5H₂O with sodium ascorbate) in a water/tert-butanol solvent system at 50–60°C for 12–24 hours .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of alkyne to azide) and catalyst loading (5–10 mol%) to minimize side products like regioisomeric triazoles .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical workflow :

- Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to confirm ≥95% purity.

- Structural confirmation : Employ ¹H/¹³C NMR (DMSO-d₆) to verify key signals:

- Triazole protons (δ 8.1–8.3 ppm, singlet for N–CH–N).

- Methoxy group (δ 3.8–3.9 ppm, singlet).

- Carboxylic acid proton (δ 12–13 ppm, broad) .

- Mass spectrometry : ESI-MS (negative mode) should show [M–H]⁻ at m/z 219.20 .

Q. What solvent systems are suitable for solubilizing this compound in biological assays?

- Solubility profile :

- Polar aprotic solvents : DMSO (≥50 mg/mL at 25°C).

- Aqueous buffers : Requires 0.1–1% DMSO cosolvent in PBS (pH 7.4).

- Avoid : Non-polar solvents (e.g., hexane) due to low solubility (<1 mg/mL) .

Advanced Research Questions

Q. How does this compound perform as a ligand in metal-organic frameworks (MOFs), and what factors influence its coordination behavior?

- MOF design :

- Coordination sites : The triazole N2 and carboxylic acid O atoms act as bidentate ligands for transition metals (e.g., Eu³⁺, Fe³⁺).

- Synthesis : Hydrothermal reactions (120°C, 24–48 h) yield porous frameworks with applications in gas adsorption or fluorescence sensing .

- Performance metrics :

- Surface area : BET analysis shows ~800–1200 m²/g for Eu-based MOFs.

- Selectivity : High Fe³⁺ detection sensitivity (LOD = 0.1 µM) via fluorescence quenching .

Q. What contradictory data exist regarding the biological activity of triazole-containing benzoic acid derivatives, and how can these be resolved experimentally?

- Case study : Anti-inflammatory assays (e.g., carrageenan-induced paw edema) may show discrepancies in IC₅₀ values due to:

- Structural analogs : Substitution at the triazole position (1H vs. 2H) alters bioavailability.

- Dosing protocols : Intraperitoneal vs. oral administration affects plasma concentration.

- Resolution :

- SAR studies : Compare this compound with analogs (e.g., 5-methyl or 4-fluoro derivatives).

- Pharmacokinetics : Use LC-MS to quantify tissue distribution and metabolite formation .

Q. How can computational methods predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- In silico workflow :

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to identify electrophilic centers (carboxylic acid C=O: charge ~+0.35).

- Reactivity descriptors : Fukui indices (f⁻) highlight nucleophilic attack sites (e.g., triazole N3).

- Validation : Compare predicted vs. experimental yields in amide coupling reactions (e.g., EDC/HOBt activation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.